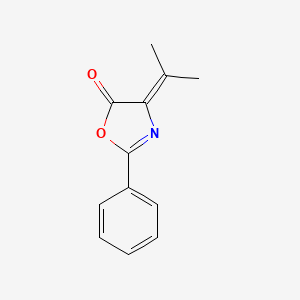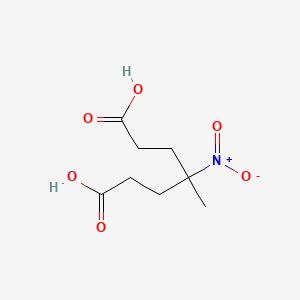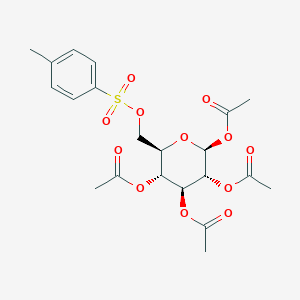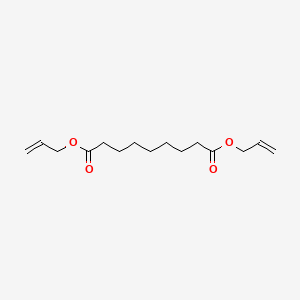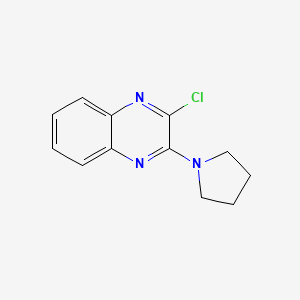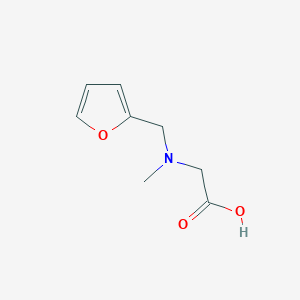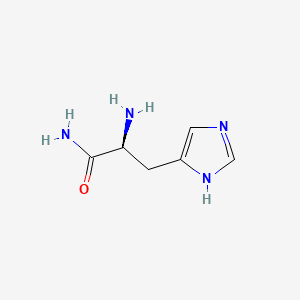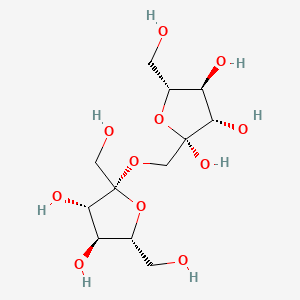
Praseodymium ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Praseodymium ion (symbol: Pr³⁺) is a chemical species derived from the element Praseodymium (atomic number 59). It belongs to the lanthanide series and is classified as a rare-earth metal . Praseodymium is silvery in color and shares properties common to other lanthanides, including high magnetic susceptibility. Its name originates from the Greek words “prasios” (meaning green) and “didymos” (meaning twin), alluding to its green salts and its close association with neodymium .
Synthesis Analysis
- Bastnäsite : Another mineral that yields praseodymium. Notable deposits include Bayan Obo and Maoniuping carbonatites in China and Mount Weld in Australia .
Chemical Reactions Analysis
- Reaction with Dilute Acids : Praseodymium displaces hydrogen from acids, forming praseodymium (III) salts .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Corrosion Resistance and Cytocompatibility
- Corrosion Resistance in Blood Plasma : Praseodymium (Pr) ions, when implanted into titanium nitride (TiN) coatings, significantly improve corrosion resistance in blood plasma. This makes them suitable for cardiovascular applications (Zhang et al., 2015).
- Cytocompatibility with Vascular Endothelial Cells : The same study also found that Pr-ion-implanted TiN coatings exhibit enhanced cytocompatibility, promoting the attachment and growth of vascular endothelial cells, which is crucial for vascular tissue engineering (Zhang et al., 2015).
Spectroscopy and Optical Properties
- Enhanced Fluorescence on Nanostructures : Praseodymium ions demonstrate enhanced fluorescence when interacting with Ag/Si nanostructures. This suggests potential applications in fields like nanophotonics and sensor technology (Zhuo et al., 2010).
- Spectroscopy of Single Praseodymium Ions : Spectroscopic studies of single Praseodymium ions in crystals at cryogenic temperatures have implications for quantum computing and nanoscale sensing (Xia et al., 2020).
Material Science and Electrochemistry
- Ferroelectric Behavior in Doped Materials : Pr ion doping in strontium titanate (SrTiO3) induces ferroelectric behavior at room temperature. This property is useful for developing new types of ferroelectric materials (Durán et al., 2005).
- Praseodymium Alloy Ion Source : A liquid alloy ion source for focused ion beam implantation of Praseodymium ions in superconductors has been investigated, showing potential for applications in superconductor technology (Machalett et al., 1996).
Laser and Photonics
- Rare-earth Doped Laser Crystals : Praseodymium-doped crystals show extensive laser transitions in the visible region, making them valuable for applications in data storage, optical communication, and laser displays (Li et al., 2019).
Eigenschaften
IUPAC Name |
praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr/q+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKKSOQLQEJTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.90766 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium ion | |
CAS RN |
22541-14-6 |
Source


|
| Record name | Praseodymium, ion(Pr3 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

